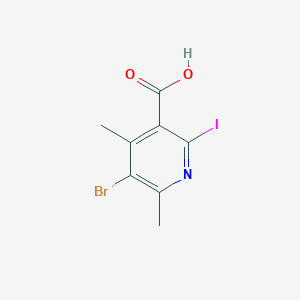

5-Bromo-2-iodo-4,6-dimethylnicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

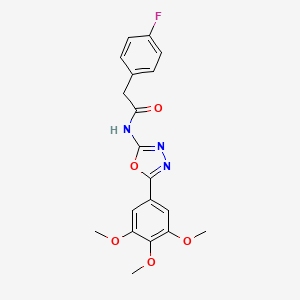

5-Bromo-2-iodo-4,6-dimethylnicotinic acid is a chemical compound with the IUPAC name 5-bromo-2-iodo-4,6-dimethylnicotinic acid . It has a molecular weight of 355.96 and its InChI code is 1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3, (H,12,13) .

Synthesis Analysis

The synthesis of 5-Bromo-2-iodo-4,6-dimethylnicotinic acid involves a reaction with water and potassium hydroxide at 110°C for about 16 hours . The reaction mixture is then cooled to ambient temperature and neutralized by the addition of concentrated HCl . The resulting solid is filtered to provide the desired product .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3, (H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用

Medicinal Chemistry: Synthesis of Biologically Active Compounds

The halogenated pyridine ring structure of 5-Bromo-2-iodo-4,6-dimethylnicotinic acid makes it a valuable precursor in medicinal chemistry. It can be used to synthesize indole derivatives, which are prevalent in various natural products and drugs. These derivatives have shown promise in treating cancer cells, microbes, and various disorders .

Material Science: Development of Organic Light-Emitting Diodes (OLEDs)

Due to its structural properties, this compound could be utilized in the development of OLEDs. The presence of bromine and iodine atoms may facilitate the creation of fluorescent layers, which are crucial for the light-emitting process in OLEDs .

Organic Synthesis: Building Blocks for Liquid Crystals

The compound’s molecular structure, featuring a pyridine ring and halogen atoms, is conducive to the synthesis of liquid crystals. These materials are essential for displays in electronic devices, and the compound could serve as a building block in their production .

Pharmacology: Drug Development

The structural features of 5-Bromo-2-iodo-4,6-dimethylnicotinic acid make it a candidate for the development of new drugs. Its potential for creating biaryl scaffolds, which are a common feature in many active pharmaceutical ingredients (APIs), could lead to the discovery of new medications .

Cancer Research: Tumor Cell Treatment

Substituted uridine derivatives, similar in structure to 5-Bromo-2-iodo-4,6-dimethylnicotinic acid, have been shown to increase the effectiveness of ionizing radiation in tumor cell treatment. This suggests potential applications in enhancing cancer therapies .

Chemical Synthesis: Cross-Coupling Reactions

This compound could be involved in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to produce various biphenyl derivatives. These derivatives are significant in the synthesis of a wide range of drugs and biologically active molecules .

作用機序

Target of Action

It is used to prepare pyrazine-based pyridines as effective inhibitors of the vascular endothelial growth factor receptor 2 (vegfr2) . VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells .

Mode of Action

Given its use in the synthesis of vegfr2 inhibitors, it can be inferred that it may interact with this receptor, potentially blocking its activation and thus inhibiting angiogenesis .

Biochemical Pathways

Considering its role in the synthesis of vegfr2 inhibitors, it can be inferred that it may impact the vegf signaling pathway, which is involved in angiogenesis .

Result of Action

As a precursor in the synthesis of vegfr2 inhibitors, it can be inferred that its action may result in the inhibition of angiogenesis, potentially limiting the growth and spread of cancer cells .

特性

IUPAC Name |

5-bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNJLNILPOMNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-iodo-4,6-dimethylnicotinic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2854710.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)

![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2854719.png)

![Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2854724.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2854728.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2854731.png)